Methanone, phenyl[4-(1-piperidinyl)phenyl]-
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Overview
Description
Methanone, phenyl[4-(1-piperidinyl)phenyl]- is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[4-(1-piperidinyl)phenyl]- typically involves the reaction of 4-(1-piperidinyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Methanone, phenyl[4-(1-piperidinyl)phenyl]- involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[4-(1-piperidinyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone, phenyl[4-(1-piperidinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, phenyl[4-(1-piperidinyl)phenyl]- involves its interaction with various molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Methanone, (1,4-dimethyl-4-piperidinyl)phenyl-: This compound features a similar piperidine ring but with additional methyl groups, which can alter its chemical properties and biological activities.
Methanone, phenyl(4-phenyl-1-piperidinyl)-: This compound has an additional phenyl group, making it bulkier and potentially affecting its reactivity and interactions.
Uniqueness
Methanone, phenyl[4-(1-piperidinyl)phenyl]- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl-(4-piperidin-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDZERXKCULLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349919 |
Source
|
Record name | Methanone, phenyl[4-(1-piperidinyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106947-61-9 |
Source
|
Record name | Methanone, phenyl[4-(1-piperidinyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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